molecular formula C14H14N2O3S B2996552 N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide CAS No. 2380187-24-4

N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide

Cat. No.: B2996552
CAS No.: 2380187-24-4
M. Wt: 290.34
InChI Key: JDWAIFUAVIBOHS-UHFFFAOYSA-N
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Description

N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide typically involves the condensation of thiophene derivatives with appropriate amines and oxalyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide involves its interaction with molecular targets and pathways within biological systems. The thiophene ring and other functional groups in the molecule can interact with enzymes, receptors, or other proteins, leading to various biological effects. These interactions can modulate signaling pathways, enzyme activities, or gene expression, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide is unique due to its specific structure, which combines a thiophene ring with an oxamide group.

Properties

IUPAC Name

N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c15-13(18)14(19)16-8-11(17)9-3-5-10(6-4-9)12-2-1-7-20-12/h1-7,11,17H,8H2,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWAIFUAVIBOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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